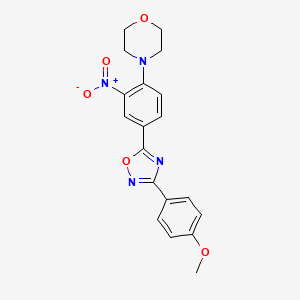
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-47,497, and it is a synthetic cannabinoid that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its binding to the cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic and anti-depressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse. Due to its similarity to natural cannabinoids found in the cannabis plant, this compound has the potential for recreational use, which may compromise the validity of lab experiments.
Future Directions
There are several future directions for the research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One of the major areas of research is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. Another area of research is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. While there are several advantages to using this compound in lab experiments, there are also limitations that need to be considered. Overall, the research on this compound has opened up new avenues for studying the endocannabinoid system and its role in various physiological processes.
Synthesis Methods
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 2-chlorobenzonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)-1,2,4-oxadiazolidin-3-one. This compound is then reacted with 1-bromo-3-chloropropane to form this compound.
Scientific Research Applications
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic cannabinoid. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. These compounds have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression.
properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-9-13(20)17-10(2)15-18-14(19-21-15)11-7-5-6-8-12(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCHCQMTYPQLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)



![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)


